molecular formula C12H6O2S B3065487 Naphtho(2,3-b)thiophene-4,9-dione CAS No. 4968-81-4

Naphtho(2,3-b)thiophene-4,9-dione

Cat. No.: B3065487
CAS No.: 4968-81-4
M. Wt: 214.24 g/mol
InChI Key: GDUFLCCHLCZVCJ-UHFFFAOYSA-N
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Description

Naphtho[2,3-b]thiophene-4,9-dione is a tricyclic quinone derivative characterized by a fused naphthoquinone core integrated with a thiophene ring. This structure confers redox-active properties, enabling electron transfer reactions critical for biological interactions, particularly in anticancer and antiproliferative applications . The compound has been extensively studied for its ability to inhibit cancer cell proliferation through mechanisms such as redox cycling, generation of reactive oxygen species (ROS), and modulation of apoptotic pathways . Key derivatives, such as 8-hydroxy-2-(thiophen-2-ylcarbonyl)naphtho[2,3-b]thiophene-4,9-dione, demonstrate potent cytotoxicity with IC50 values as low as 0.29 µM against HT-29 colorectal cancer cells .

Properties

IUPAC Name

benzo[f][1]benzothiole-4,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6O2S/c13-10-7-3-1-2-4-8(7)11(14)12-9(10)5-6-15-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUFLCCHLCZVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197968
Record name Naphtho(2,3-b)thiophene-4,9-dione
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URL https://comptox.epa.gov/dashboard/DTXSID40197968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4968-81-4
Record name Naphtho(2,3-b)thiophene-4,9-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004968814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC149689
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149689
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphtho(2,3-b)thiophene-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAPHTHO(2,3-B)THIOPHENE-4,9-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4NS1RG3HV
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphtho(2,3-b)thiophene-4,9-dione typically involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction is catalyzed by palladium on carbon (Pd/C) under hydrogenolysis conditions . Another method involves the Stille cross-coupling polymerization of benzodithiophene donor units with this compound acceptor units .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Naphtho(2,3-b)thiophene-4,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate electrophilic substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroquinones, and various substituted derivatives of this compound.

Scientific Research Applications

Naphtho[2,3-b]furan-4,9-dione is a structural motif present in natural products, drugs, and drug candidates . Naphtho[2,3-b]furan-4,9-diones and synthetic analogs have versatile biological activities, in particular, antitumor, cytotoxic activity toward KB, antiviral activity against the Japanese encephalitis virus, and Vero cells, an inhibitor of human keratinocyte hyperproliferation, and other cytotoxic activities . Because of the importance of furonaphthoquinones to pharmaceutical research and drug discovery, considerable efforts have been focused on the synthetic approaches of the naphtho[2,3-b]furan-4,9-dione ring system .

Scientific Research Applications

  • Antitumor and Cytotoxic Activity: Naphtho[2,3-b]furan-4,9-diones exhibit antitumor and cytotoxic activity against KB cells .
  • Antiviral Activity: These compounds have demonstrated antiviral activity against the Japanese encephalitis virus and Vero cells .
  • Inhibition of Human Keratinocyte Hyperproliferation: Naphtho[2,3-b]furan-4,9-diones can inhibit human keratinocyte hyperproliferation .
  • Colorectal Cancer Treatment: Naphthoquinones, particularly naphtho[2,3-b]thiophene-4,9-dione analogs, show potential as candidates for colorectal cancer (CRC) treatment . These compounds selectively reduce the viability and migration of HT-29 cells by G2/M arrest and changes in their transcriptome signature, with a significant effect on cellular survival, proliferation, angiogenesis, response to interferon, oxidative stress, and immune response .
  • Polymer Solar Cells: A new dialkylthio-substituted naphtho[2,3-c]thiophene-4,9-dione based polymer donor was designed and synthesized for high-performance polymer solar cells . The polymer donor, PBN-S, shows strong absorbance in the wavelength range of 500–700 nm and has a low-lying HOMO level of −5.48 eV, which matches that of the nonfullerene acceptor IT-4F . Optimized PSCs based on PBN-S:IT-4F demonstrate a high power conversion efficiency (PCE) of 13.10%, benefitting from the efficient charge separation, high and balanced charge mobility, ordered molecular packing, and aggregation of the donor and acceptor materials in the active layer .

Mechanism of Action

The mechanism by which naphtho(2,3-b)thiophene-4,9-dione exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs. Furan : The thiophene ring in naphtho[2,3-b]thiophene-4,9-dione enhances redox activity and cytotoxicity compared to furan analogues, likely due to sulfur's higher electron-withdrawing capacity and stability in biological systems .
  • Substitution Effects: 2-Position substitutions (e.g., thenoyl, oxadiazole, or acyl groups) significantly boost activity. For example, 2-thenoyl-substituted thiophene derivatives exhibit IC50 values 5–10× lower than unsubstituted furan analogues .

Cytotoxicity and Selectivity

Antiproliferative Activity

  • Naphtho[2,3-b]thiophene-4,9-dione derivatives show superior potency in colorectal (HT-29), leukemia (HL-60), and bladder cancer models compared to furan-based compounds. For instance:
    • 8-Hydroxy-2-(thiophen-2-ylcarbonyl) derivative: IC50 = 0.29 µM (HT-29) vs. 1.78 µM for furan analogues .
    • 2,7-Diacetyl derivative: Log GI50 = -7.61 against leukemia SR cells .
  • Naphtho[2,3-b]furan-4,9-dione derivatives require higher concentrations (IC50 > 10 µM) for similar effects, with exceptions in 2-phenoxy- or 2-isopropylamino-substituted variants .

Tumor Specificity

  • Thiophene derivatives exhibit higher selectivity for cancer cells over normal fibroblasts. For example, 8-hydroxy-2-thenoyl-naphtho[2,3-b]thiophene-4,9-dione shows minimal toxicity to human lung fibroblasts (IC50 > 10 µM) .
  • Furan derivatives like 2-acetylnaphtho[2,3-b]furan-4,9-dione display low tumor specificity, damaging normal oral cells (HGF, HPC) at therapeutic doses .

Mechanistic Insights

Redox Activation and ROS Generation

  • Both thiophene and furan quinones undergo enzymatic one-/two-electron reduction, generating semiquinone radicals and superoxide anions. However, thiophene derivatives exhibit faster redox cycling due to lower reduction potentials (-0.45 V vs. SCE) compared to furan analogues (-0.32 V) .
  • Thiophene-based compounds induce caspase-3/8/9 activation in HL-60 and HSC-2 cells at lower concentrations (2× CC50), while furan derivatives require 4× CC50 for similar effects .

Apoptosis vs. Necrosis

  • Thiophene quinones predominantly trigger apoptosis via mitochondrial pathways, evidenced by Annexin V staining and caspase activation .
  • Furan analogues like 2-acetylnaphtho[2,3-b]furan-4,9-dione induce necrosis at higher doses, limiting therapeutic utility .

QSAR and Molecular Design

Quantitative structure-activity relationship (QSAR) models highlight:

  • Frontier Molecular Orbitals (FMOs) : Lower LUMO energies in thiophene derivatives (-3.2 eV) correlate with higher cytotoxicity, enabling easier electron acceptance during redox reactions .
  • Hydrophobicity (log P) : Optimal log P values (2.5–3.5) enhance membrane permeability. Thiophene derivatives (log P = 3.1) outperform furan analogues (log P = 2.8) in cellular uptake .
  • Substituent Electronic Effects: Electron-withdrawing groups (e.g., acyl, oxadiazole) at the 2-position stabilize semiquinone intermediates, prolonging ROS generation .

Q & A

Q. Key Characterization Tools

  • NMR and MS : Confirm molecular structure and purity.
  • Elemental analysis : Validates stoichiometry .

How is the cytotoxicity of NTD evaluated in cancer cell lines?

Q. Basic Cytotoxicity Assays

  • MTT assay : Measures mitochondrial activity in bladder cancer cells (RT4, T24) and normal fibroblasts (MRC-5) at concentrations ranging from 0.156–20.0 µg/mL for 48 hours .
  • Trypan blue exclusion : Quantifies membrane integrity post-treatment (e.g., 0.7–2.5 µg/mL NTD for 48 hours) .
  • Selectivity Index (SI) : Calculated as SI=MTTviable/MTTdeadTrypan blueviable/Trypan bluedead\text{SI} = \frac{\text{MTT}_{\text{viable}} / \text{MTT}_{\text{dead}}}{\text{Trypan blue}_{\text{viable}} / \text{Trypan blue}_{\text{dead}}}, with SI >3 indicating selective toxicity .

What mechanisms explain NTD's antiproliferative effects across TP53-mutant and wild-type cells?

Q. Advanced Mechanistic Insights

  • ROS generation : NTD induces oxidative stress via redox cycling, confirmed by ROS quantification assays (e.g., DCFH-DA probes) .
  • Cell cycle arrest : Flow cytometry reveals G0/G1 or G2/M phase arrest in bladder cancer cells, independent of TP53 status .
  • Anti-migratory effects : Wound-healing assays show reduced T24 cell migration at subcytotoxic doses (0.7–1.25 µg/mL) .

How do structural modifications optimize NTD's biological activity?

Q. Structure-Activity Relationship (SAR) Studies

  • Electron-withdrawing substituents : 2-thenoyl or 2-nicotinoyl groups enhance anti-proliferative potency (IC50 <1 µM in HaCaT keratinocytes) .
  • Heteroatom substitution : Replacing oxygen with sulfur (e.g., 8-hydroxynaphtho[2,3-b]thiophene-4,9-dione) improves redox activation and superoxide generation .
  • Fluorine substitution : In photovoltaic studies, fluorine lowers band gaps (e.g., from 1.8 eV to 1.5 eV) and stabilizes HOMO levels in D–A copolymers .

How should researchers address discrepancies in reported IC50 values?

Q. Data Contradiction Analysis

  • Cell line variability : HT-29 (IC50 = 1.78 µM) vs. HaCaT (IC50 = 0.29 µM) reflects tissue-specific sensitivity .
  • Assay normalization : Differences in MTT vs. trypan blue protocols (e.g., seeding density, incubation time) impact viability calculations .
  • Redox interference : NTD’s intrinsic fluorescence may skew absorbance readings in colorimetric assays; use orthogonal methods (e.g., ATP luminescence) .

What advanced applications exist beyond oncology?

Q. Non-Oncology Research

  • Photovoltaics : Fluorinated NTD derivatives in donor-acceptor copolymers achieve power conversion efficiencies up to 7.3% in organic solar cells .
  • Redox catalysis : NTD serves as a scaffold for small-molecule catalysts, modulating electron transport in enzymatic assays .

How is redox activation characterized in NTD derivatives?

Q. Advanced Redox Profiling

  • Enzymatic reduction : NAD(P)H quinone oxidoreductase 1 (NQO1) mediates one-electron reduction, generating semiquinone radicals .
  • Superoxide detection : Lucigenin-based chemiluminescence confirms intracellular O2<sup>•−</sup> production in HaCaT cells .
  • LDH release assays : Differentiate redox-specific cytotoxicity from membrane damage (e.g., low LDH release in oxadiazole-substituted derivatives) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphtho(2,3-b)thiophene-4,9-dione
Reactant of Route 2
Naphtho(2,3-b)thiophene-4,9-dione

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